Des[5-(2-dimethylamino)ethyl] Diltiazem 5-Ethenyl
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Overview
Description
Des[5-(2-dimethylamino)ethyl] Diltiazem 5-Ethenyl is a metabolite of Diltiazem, an antianginal and antihypertensive pharmaceutical. This compound is known for its role in regulating calcium release from intracellular stores in neutrophils . It has a molecular formula of C20H19NO4S and a molecular weight of 369.434 .
Chemical Reactions Analysis
Des[5-(2-dimethylamino)ethyl] Diltiazem 5-Ethenyl undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.
Scientific Research Applications
Des[5-(2-dimethylamino)ethyl] Diltiazem 5-Ethenyl has several scientific research applications:
Mechanism of Action
The mechanism of action of Des[5-(2-dimethylamino)ethyl] Diltiazem 5-Ethenyl involves the regulation of calcium release from intracellular stores in neutrophils. This regulation is crucial for various cellular processes, including muscle contraction and neurotransmitter release. The compound interacts with calcium channels, modulating their activity and thereby influencing calcium homeostasis .
Comparison with Similar Compounds
Des[5-(2-dimethylamino)ethyl] Diltiazem 5-Ethenyl is unique due to its specific structure and function. Similar compounds include:
Diltiazem: The parent compound, used as an antianginal and antihypertensive agent.
Des[5-(2-dimethylamino)ethyl] N-Methyl Diltiazem: Another metabolite with a similar structure but different functional groups.
Diltiazem Hydrochloride Impurity B: A related impurity used in the analysis of Diltiazem formulations.
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C20H19NO4S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
[(2S,3S)-5-ethenyl-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate |
InChI |
InChI=1S/C20H19NO4S/c1-4-21-16-7-5-6-8-17(16)26-19(18(20(21)23)25-13(2)22)14-9-11-15(24-3)12-10-14/h4-12,18-19H,1H2,2-3H3/t18-,19+/m1/s1 |
InChI Key |
FGTNSKZTULGDDS-MOPGFXCFSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)C=C)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)C=C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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